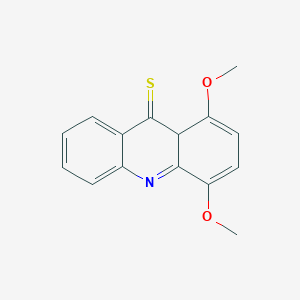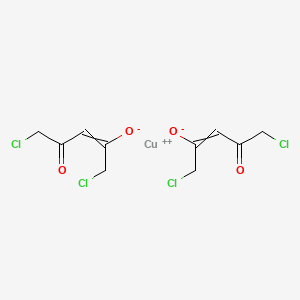
Copper;1,5-dichloro-4-oxopent-2-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;1,5-dichloro-4-oxopent-2-en-2-olate is a copper complex that has gained attention due to its unique chemical properties and potential applications in various fields. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper;1,5-dichloro-4-oxopent-2-en-2-olate typically involves the reaction of copper salts with 1,5-dichloro-4-oxopent-2-en-2-olate ligands. One common method is to dissolve copper(II) acetate in a suitable solvent, such as ethanol, and then add the ligand under controlled conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the copper complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where copper salts and ligands are mixed in reactors under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity and yield.
化学反応の分析
Types of Reactions
Copper;1,5-dichloro-4-oxopent-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: It can be reduced to lower oxidation state copper species.
Substitution: The ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using different ligands in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) species.
科学的研究の応用
Copper;1,5-dichloro-4-oxopent-2-en-2-olate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical transformations.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is employed in industrial processes, such as polymerization and material science, due to its catalytic properties.
作用機序
The mechanism of action of Copper;1,5-dichloro-4-oxopent-2-en-2-olate involves its interaction with molecular targets, such as enzymes and cellular components. The copper center can undergo redox reactions, influencing various biochemical pathways. The ligand structure also plays a role in stabilizing the copper complex and modulating its reactivity.
類似化合物との比較
Similar Compounds
Copper(II) acetylacetonate: Another copper complex with similar catalytic properties.
Copper(II) trifluoroacetylacetonate: Known for its stability and use in vapor deposition processes.
Copper(II) bis(oxalate): Used in various chemical reactions and industrial applications.
Uniqueness
Copper;1,5-dichloro-4-oxopent-2-en-2-olate is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other copper complexes. Its dichloro substituents enhance its electron-withdrawing properties, making it a versatile reagent in both organic and inorganic chemistry.
特性
分子式 |
C10H10Cl4CuO4 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
copper;1,5-dichloro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H6Cl2O2.Cu/c2*6-2-4(8)1-5(9)3-7;/h2*1,8H,2-3H2;/q;;+2/p-2 |
InChIキー |
PWYXMLLPKOMYDB-UHFFFAOYSA-L |
正規SMILES |
C(C(=CC(=O)CCl)[O-])Cl.C(C(=CC(=O)CCl)[O-])Cl.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


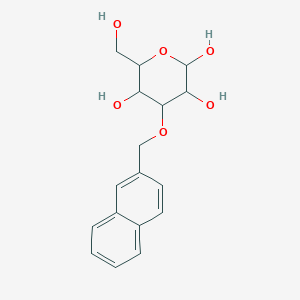
![rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B14793350.png)
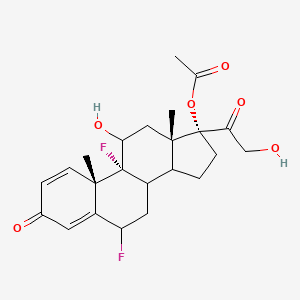
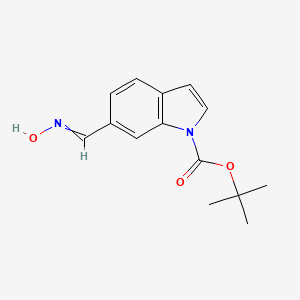
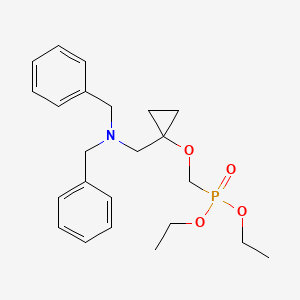
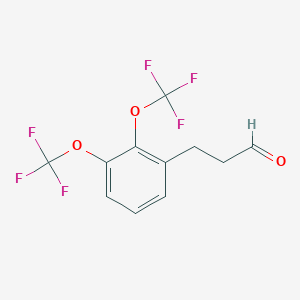
![[2-[(8S,9S,12R,13S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B14793378.png)
![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B14793384.png)

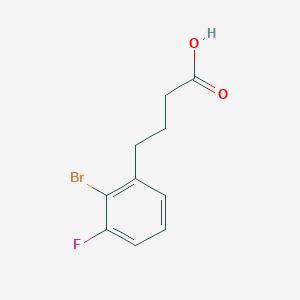
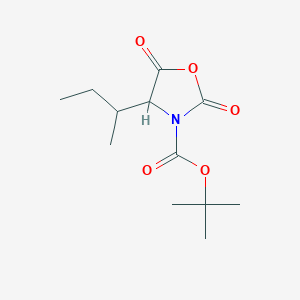
![1-Tert-butyl 4-methyl 2-[amino(phenyl)methyl]butanedioate](/img/structure/B14793398.png)
![3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-](/img/structure/B14793399.png)
